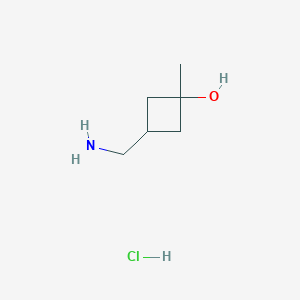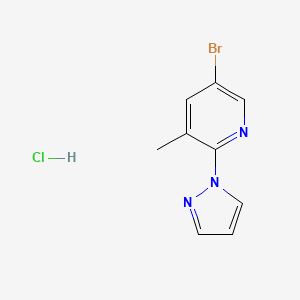![molecular formula C19H15BrN4O2 B2514679 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326886-92-3](/img/structure/B2514679.png)
1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" is a pyrazolo[3,4-d]pyrimidin-4-one derivative, a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their biological efficacy against various diseases, including cancer, viral infections, and inflammatory conditions .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of aminopyrazoles with various reagents such as formylated active proton compounds, orthoformates, or formamidines. For instance, the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines can yield dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones . Additionally, palladium-catalyzed C-C coupling reactions have been employed to synthesize analogues of these compounds . The synthesis routes are often optimized to improve yields and selectivity, and the final products are characterized using techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a bicyclic core, which can be further modified by introducing various substituents. These modifications can significantly affect the biological activity of the compounds. For example, the introduction of a 4-methoxyphenyl group has been shown to enhance the biological activity of certain derivatives . The structural assignments of these compounds are often confirmed by spectral studies and, in some cases, single-crystal X-ray analysis .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including glycosylation, amination, and thiation, to yield novel compounds with potential biological activities . The Mannich reaction has also been used to produce bases from these compounds . These reactions are typically carried out under controlled conditions to obtain the desired products with high selectivity and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the bicyclic core. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The compounds' cytotoxicity and antibacterial activity are often evaluated in vitro using various assays, such as the MTT assay, to determine their therapeutic potential . Additionally, computational methods like docking simulations can provide insights into the interaction between these compounds and their biological targets, aiding in the design of more potent and selective derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
- Compounds structurally related to "1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" have been synthesized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Hydrogen Bonding
- Studies on isostructural compounds reveal insights into their molecular organization and interactions, such as hydrogen bonding and pi-pi stacking interactions, which could be crucial for drug design and development (Portilla et al., 2005).
Anticancer and Anti-Inflammatory Applications
- Novel pyrazolopyrimidine derivatives have demonstrated anticancer activity and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and as anti-inflammatory drugs (Rahmouni et al., 2016).
Synthesis and Anticancer Activity
- The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been linked to significant antitumor activity against human breast adenocarcinoma cell lines, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014).
Quantum Chemical Calculations
- Quantum chemical calculations of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives provide valuable insights into their molecular properties, which can inform the design of drugs with enhanced activity and specificity (Saracoglu et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-8-2-13(3-9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPFCSGOWRWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

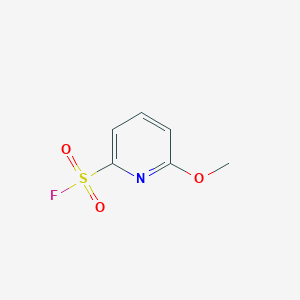
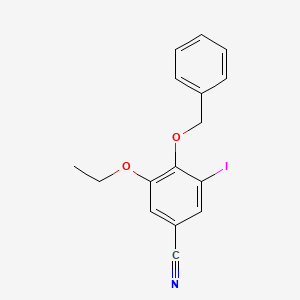
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

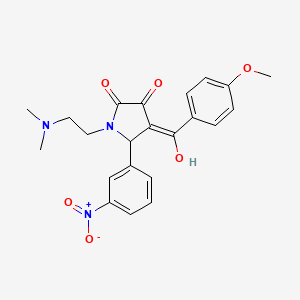
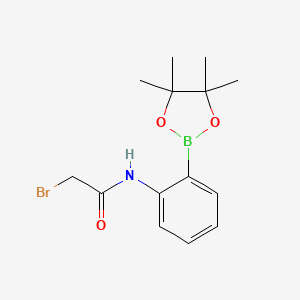
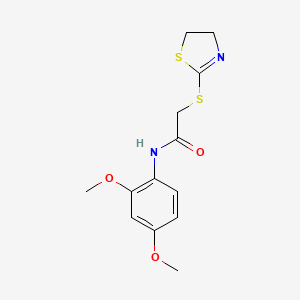
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)

